molecular formula C14H13N3O3 B11630439 N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11630439
M. Wt: 271.27 g/mol
InChI Key: UOFDUGZZJBYOJI-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE typically involves the reaction of 2-aminopyridine with 2-methoxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic properties .

Biology

In biological research, this compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial and fungal strains .

Medicine

In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is explored for its potential as a drug candidate. Its ability to form stable complexes with metal ions makes it a promising candidate for developing metal-based drugs .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is unique due to the presence of the methoxy group at the ortho position of the benzoate moiety. This structural feature enhances its ability to form stable coordination complexes with metal ions, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methoxybenzoate

InChI

InChI=1S/C14H13N3O3/c1-19-12-8-3-2-6-10(12)14(18)20-17-13(15)11-7-4-5-9-16-11/h2-9H,1H3,(H2,15,17)

InChI Key

UOFDUGZZJBYOJI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

COC1=CC=CC=C1C(=O)ON=C(C2=CC=CC=N2)N

solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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